molecular formula C20H19N3O3 B2971965 N1-(3,3-diphenylpropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941921-44-4

N1-(3,3-diphenylpropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2971965
CAS No.: 941921-44-4
M. Wt: 349.39
InChI Key: VLPYXWYLAVLHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,3-diphenylpropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound characterized by the presence of a diphenylpropyl group and an isoxazolyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,3-diphenylpropyl)-N2-(isoxazol-3-yl)oxalamide typically involves the reaction of 3,3-diphenylpropylamine with isoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxal

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(20(25)22-18-12-14-26-23-18)21-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,12,14,17H,11,13H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPYXWYLAVLHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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